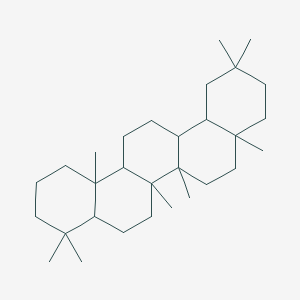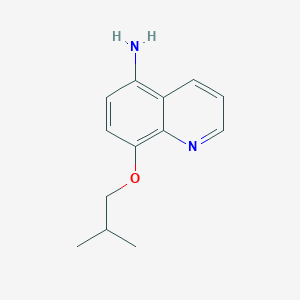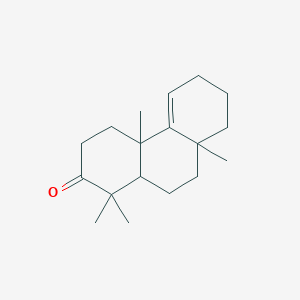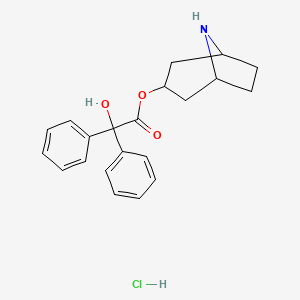
18alpha(H)-OLEANANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18alpha(H)-OLÉANANE est un composé triterpénoïde qui appartient à la famille des oléananes. Les triterpénoïdes sont une classe de composés chimiques composés de trois unités terpènes, souvent présentes dans les plantes et possédant diverses activités biologiques. 18alpha(H)-OLÉANANE est connu pour sa présence dans certaines résines végétales et a été étudié pour ses propriétés médicinales potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de 18alpha(H)-OLÉANANE implique généralement la cyclisation du squalène, un triterpène linéaire, via une série de réactions enzymatiques ou chimiques. Le processus peut être complexe et nécessite un contrôle précis des conditions réactionnelles pour assurer la formation correcte de la structure oléanane.
Méthodes de production industrielle : La production industrielle de 18alpha(H)-OLÉANANE peut impliquer l'extraction du composé à partir de sources naturelles, telles que les résines végétales, suivie de procédés de purification. Alternativement, des méthodes biotechnologiques utilisant des micro-organismes génétiquement modifiés pour produire le composé à partir de précurseurs plus simples sont en cours d'exploration.
Analyse Des Réactions Chimiques
Types de réactions : 18alpha(H)-OLÉANANE peut subir diverses réactions chimiques, notamment :
Réduction : L'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène, ce qui peut convertir les groupes carbonyle en groupes hydroxyle.
Substitution : Le remplacement d'un groupe fonctionnel par un autre, comme la substitution d'un atome d'hydrogène par un halogène.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions d'halogénation peuvent utiliser des réactifs comme le brome ou le chlore dans des conditions spécifiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
Chimie : Comme précurseur pour la synthèse d'autres triterpénoïdes complexes.
Biologie : Investigated for its role in plant defense mechanisms and its potential as a bioactive compound.
Médecine : Exploré pour ses propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans la formulation de produits naturels et de cosmétiques en raison de ses avantages potentiels pour la santé.
5. Mécanisme d'action
Le mécanisme d'action de 18alpha(H)-OLÉANANE implique son interaction avec diverses cibles moléculaires et voies. Il peut exercer ses effets en modulant l'activité des enzymes, des récepteurs et des voies de signalisation impliquées dans l'inflammation, la prolifération cellulaire et la croissance microbienne. Les cibles moléculaires et les voies exactes peuvent varier en fonction du contexte biologique spécifique.
Composés similaires :
Bêta-amyrine : Un autre triterpénoïde avec une structure similaire mais une stéréochimie différente.
Lupéol : Un triterpénoïde avec une structure cyclique différente mais des activités biologiques similaires.
Ursane : Un triterpénoïde avec une ossature similaire mais des groupes fonctionnels différents.
Unicité : 18alpha(H)-OLÉANANE est unique en raison de sa stéréochimie spécifique et de la présence de certains groupes fonctionnels qui confèrent des activités biologiques distinctes. Sa capacité à subir diverses modifications chimiques en fait également un composé polyvalent pour la recherche et les applications industrielles.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of other complex triterpenoids.
Biology: Investigated for its role in plant defense mechanisms and its potential as a bioactive compound.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the formulation of natural products and cosmetics due to its potential health benefits.
Mécanisme D'action
The mechanism of action of 18alpha(H)-OLEANANE involves its interaction with various molecular targets and pathways. It may exert its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in inflammation, cell proliferation, and microbial growth. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Beta-amyrin: Another triterpenoid with a similar structure but different stereochemistry.
Lupeol: A triterpenoid with a different ring structure but similar biological activities.
Ursane: A triterpenoid with a similar backbone but different functional groups.
Uniqueness: 18alpha(H)-OLEANANE is unique due to its specific stereochemistry and the presence of certain functional groups that confer distinct biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNKUCWWHVTTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)


![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)



![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)




